Corticostatin

Übersicht

Beschreibung

Corticostatin is a neuropeptide with strong structural similarity to somatostatin. It binds to all known somatostatin receptors, and shares many pharmacological and functional properties with somatostatin, including the depression of neuronal activity .

Synthesis Analysis

The synthesis of cortistatin A and related structures has been improved and the underlying logic and evolution of strategy have been provided. The highly functionalized cortistatin A-ring embedded with a key heteroadamantane was synthesized by a simple and scalable five-step sequence .

Molecular Structure Analysis

This compound has a strong structural similarity to somatostatin. Both peptides belong to the same family. It binds to all known somatostatin receptors .

Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .

Wissenschaftliche Forschungsanwendungen

Therapeutische Anwendungen bei entzündlichen und fibrotischen Erkrankungen

Corticostatin hat sich als vielversprechender therapeutischer Faktor für die Behandlung von entzündlichen, autoimmunen, fibrotischen und schmerzhaften Erkrankungen erwiesen . Es wurde eine neue this compound-basierte Prodrug-Formulierung entwickelt, die einen molekularen Schutzschild enthält, der durch das Latenz-assoziierte Protein des transformierenden Wachstumsfaktors-β1 bereitgestellt wird, und eine Spaltstelle, die spezifisch von Metalloproteinasen erkannt wird . Diese latente Form von this compound hat eine hohe Wirksamkeit beim Schutz vor schweren Erkrankungen wie Sepsis, entzündlicher Darmerkrankung, Sklerodermie und Lungenfibrose gezeigt .

Neuropeptid-Anwendungen

This compound ist ein zyklisches Neuropeptid, das hohe strukturelle und Sequenzhomologien mit Somatostatin aufweist . Es interagiert mit allen Somatostatin-Rezeptoren Sst1–Sst5 , die potenziell für verschiedene neurowissenschaftliche Anwendungen genutzt werden könnten.

Anwendungen in der Schwangerschaft

Corticostatische Peptide wurden in mütterlichen und fetalen Kaninchengeweben gefunden, und ihre Konzentration ändert sich mit fortschreitender Schwangerschaft . Dies deutet auf eine mögliche physiologische Rolle von this compound während der Schwangerschaft hin .

Anwendungen in der Immunologie

This compound wurde in neutrophilen Granulozyten, Makrophagen und Monozyten lokalisiert . Dies deutet auf potenzielle Anwendungen im Bereich der Immunologie hin, insbesondere im Studium dieser Zelltypen .

Anwendungen in der Endokrinologie

Corticostatische Peptide hemmen die ACTH-Bindung , was auf potenzielle Anwendungen im Bereich der Endokrinologie hindeutet, insbesondere bei der Regulierung der Hypothalamus-Hypophysen-Nebennierenrinden-Achse .

Anwendungen bei der Behandlung der Parkinson-Krankheit

Es laufen derzeit Forschungsarbeiten zur Verwendung von this compound als neuartige multimodale Therapie zur Behandlung der Parkinson-Krankheit .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Corticostatin, also known as this compound-14 (CST-14), is a cyclic neuropeptide that can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor . It is also known to interact with Mas-related G protein-coupled receptor-X2 (MRGPRX2), which plays a significant role in neuro-immune interaction . These receptors are its primary targets, and they play crucial roles in various biological activities.

Mode of Action

This compound interacts with its targets, leading to several biological activities. These include the inhibition of Adrenocorticotropic hormone (ACTH) binding, stimulation of L-type calcium channels, monocyte chemotaxis, and degranulation of mast cells with the release of histamine . Furthermore, it has been found to produce antidepressant-like effects via mediating ghrelin and GABA A receptor signaling pathway .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits ACTH binding, which is part of the hypothalamic-pituitary-adrenal (HPA) axis, a major part of the body’s stress response system . It also stimulates L-type calcium channels, which play a role in various cellular functions, including muscle contraction and neurotransmitter release . Additionally, it influences the kynurenine pathway, which is involved in the production of several neuroactive substances .

Pharmacokinetics

Like other peptides, it is expected to be absorbed in the digestive tract, distributed throughout the body, metabolized by enzymes, and excreted through the kidneys . These properties can impact the bioavailability of this compound, affecting its efficacy and duration of action.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. It inhibits ACTH binding, leading to changes in the body’s stress response . It also stimulates L-type calcium channels, affecting cellular functions like muscle contraction and neurotransmitter release . Furthermore, it induces monocyte chemotaxis and mast cell degranulation, influencing immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stress can cause adaptation changes in the endocrine system, affecting the function of hormones like this compound . Additionally, diet components can influence the level of cortisol, a hormone related to this compound, affecting its action . Therefore, factors like stress levels and diet can significantly impact the effectiveness of this compound.

Biochemische Analyse

Biochemical Properties

Corticostatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound binds to somatostatin receptors, growth hormone-releasing peptide receptors, and Mas-related gene 2 receptors . These interactions are crucial for its biological activities, such as inhibiting ACTH binding and stimulating L-type calcium channels .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound inhibits the proliferation of human umbilical vein endothelial cells and selectively inhibits CDK8 and CDK19 kinases . These actions contribute to its anti-angiogenic and anti-leukemic properties .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to somatostatin receptors and other related receptors, leading to the inhibition of ACTH binding and stimulation of L-type calcium channels . Additionally, this compound selectively inhibits CDK8 and CDK19 kinases, which are associated with the Mediator complex . This inhibition results in the up-regulation of super-enhancer-associated genes in acute myeloid leukemia cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can inhibit the growth of acute myeloid leukemia cells in in vivo mouse models . The long-term effects of this compound on cellular function include selective up-regulation of super-enhancer-associated genes, contributing to its anti-leukemic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-angiogenic and anti-leukemic properties without significant toxic or adverse effects . At higher doses, this compound may cause toxic effects, including disruption of normal cellular functions and potential adverse effects on various tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its interactions with enzymes and cofactors. This compound’s inhibition of CDK8 and CDK19 kinases affects metabolic flux and metabolite levels in acute myeloid leukemia cells . These interactions contribute to its anti-leukemic activity by selectively up-regulating super-enhancer-associated genes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to somatostatin receptors and other related receptors, which facilitate its localization and accumulation in specific tissues . This compound’s distribution within cells and tissues is crucial for its biological activities, including its anti-angiogenic and anti-leukemic properties .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is localized to neutrophils, macrophages, and monocytes, where it exerts its biological effects . This compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, contributing to its role in inhibiting ACTH binding and stimulating L-type calcium channels .

Eigenschaften

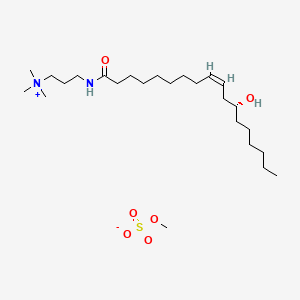

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C167H257N47O46/c1-87(2)75-113(150(245)200-112(164(259)260)59-63-131(227)228)203-153(248)120-48-31-73-213(120)162(257)117(77-95-37-16-13-17-38-95)205-138(233)93(11)188-142(237)107(56-60-128(221)222)192-137(232)92(10)189-152(247)119(86-215)207-148(243)109(58-62-130(225)226)197-151(246)116(81-132(229)230)202-147(242)108(57-61-129(223)224)193-136(231)91(9)187-125(218)83-184-141(236)115(80-124(173)217)204-154(249)121-49-32-74-214(121)163(258)118(78-96-52-54-98(216)55-53-96)206-159(254)134(89(5)6)208-149(244)104(43-22-26-66-170)198-158(253)135(90(7)8)210-156(251)123-51-34-72-212(123)161(256)111(47-30-70-182-167(178)179)199-145(240)106(46-29-69-181-166(176)177)196-144(239)103(42-21-25-65-169)195-143(238)102(41-20-24-64-168)190-126(219)85-186-157(252)133(88(3)4)209-155(250)122-50-33-71-211(122)160(255)110(44-23-27-67-171)191-127(220)84-185-140(235)114(79-97-82-183-101-40-19-18-39-99(97)101)201-146(241)105(45-28-68-180-165(174)175)194-139(234)100(172)76-94-35-14-12-15-36-94/h12-19,35-40,52-55,82,87-93,100,102-123,133-135,183,215-216H,20-34,41-51,56-81,83-86,168-172H2,1-11H3,(H2,173,217)(H,184,236)(H,185,235)(H,186,252)(H,187,218)(H,188,237)(H,189,247)(H,190,219)(H,191,220)(H,192,232)(H,193,231)(H,194,234)(H,195,238)(H,196,239)(H,197,246)(H,198,253)(H,199,240)(H,200,245)(H,201,241)(H,202,242)(H,203,248)(H,204,249)(H,205,233)(H,206,254)(H,207,243)(H,208,244)(H,209,250)(H,210,251)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,259,260)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t91-,92-,93-,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,133-,134-,135-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKALIGRYJXFMNS-XBDDSDALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CC=CC=C9)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CC=CC=C9)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C167H257N47O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3659.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68563-24-6, 103220-14-0 | |

| Record name | Acth (7-38) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068563246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corticostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103220140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid](/img/structure/B1506280.png)

![2-{5-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2H-benzotriazole](/img/structure/B1506294.png)

![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)

![7-Isothiocyanato-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1506317.png)